molecular formula C8H13FO B13287429 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde

Cat. No.: B13287429
M. Wt: 144.19 g/mol
InChI Key: HASHUZANRUCYPP-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H13FO It is a cyclobutane derivative with a fluoropropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with fluorinated reagents. One common method includes the use of lithium diisopropylamide (LDA) to initiate an intramolecular cyclization, followed by silylation to form the cyclobutane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.

Major Products

    Oxidation: 1-(3-Fluoropropyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(3-Fluoropropyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoropropyl group can enhance the compound’s ability to penetrate biological membranes, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)cyclobutane-1-carbaldehyde
  • 1-(3-Bromopropyl)cyclobutane-1-carbaldehyde
  • 1-(3-Methylpropyl)cyclobutane-1-carbaldehyde

Uniqueness

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C8H13FO

Molecular Weight

144.19 g/mol

IUPAC Name

1-(3-fluoropropyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H13FO/c9-6-2-5-8(7-10)3-1-4-8/h7H,1-6H2

InChI Key

HASHUZANRUCYPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCCF)C=O

Origin of Product

United States

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